2-NP-AOZ

Food safety Veterinary drug residue analysis LC-MS/MS method validation

Detecting furazolidone misuse in food requires the derivatized standard 2-NP-AOZ-underivatized AOZ is analytically invalid due to poor chromatographic and detection properties. This reference material is synthesized via acid hydrolysis of protein-bound AOZ followed by derivatization with o-NBA, ensuring the chromophoric and hydrophobic characteristics essential for validated regulatory methods. - Enables LC-MS/MS quantification of AOZ residues at validated LODs (e.g., 0.05 µg/kg in egg) and high recoveries (e.g., 109.5% in pork). - Serves as the core hapten and calibrator for ELISA kits, with demonstrated 98.5% diagnostic specificity against confirmatory HPLC-MS. - Supplied as a neat analytical standard, suitable for method development, validation, and routine compliance testing under EU Commission Decision 2002/657/EC.

Molecular Formula C10H9N3O4
Molecular Weight 235.20 g/mol
CAS No. 19687-73-1
Cat. No. B030829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-NP-AOZ
CAS19687-73-1
Synonyms3-[[(2-Nitrophenyl)methylene]amino]-2-oxazolidinone;  3-[(o-Nitrobenzylidene)amino]_x000B_-2-oxazolidinone; 
Molecular FormulaC10H9N3O4
Molecular Weight235.20 g/mol
Structural Identifiers
SMILESC1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C10H9N3O4/c14-10-12(5-6-17-10)11-7-8-3-1-2-4-9(8)13(15)16/h1-4,7H,5-6H2/b11-7+
InChIKeyOHYXOGZWSSNLON-YRNVUSSQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-NP-AOZ Reference Standard Properties


2-NP-AOZ is the 2-nitrobenzaldehyde (o-NBA) derivatized form of 3-amino-2-oxazolidinone (AOZ), the tissue-bound metabolite of the banned veterinary antibiotic furazolidone . This analytical reference standard is synthesized via acid hydrolysis of protein-bound AOZ followed by reaction with o-NBA, a process that generates the chromophoric and stable derivative required for LC-MS/MS, GC-MS, and ELISA-based detection of furazolidone misuse in food-producing animals .

Regulatory nitrofuran residue analysis standard for furazolidone monitoring
Required post-acid-hydrolysis o-NBA derivative for LC-MS/MS, GC-MS, and ELISA workflows
Compatible with confirmatory methods under EU 2002/657/EC performance criteria

Why 2-NP-AOZ Substitution Fails


Direct substitution of 2-NP-AOZ with underivatized AOZ or alternative nitrofuran metabolite standards is analytically invalid. Regulatory confirmatory methods mandate the detection of the protein-bound metabolite following acid hydrolysis and derivatization [1]. The underivatized AOZ lacks the chromophore and the necessary hydrophobic properties for efficient reversed-phase LC separation and sensitive mass spectrometric detection. Furthermore, the analytical response characteristics—including retention time, ionization efficiency, and matrix effects—differ significantly among the four main nitrofuran metabolites (AOZ, AMOZ, SEM, and AHD) and their respective derivatives, preventing the use of a single 'universal' standard without compromising quantitative accuracy [2].

Underivatized AOZ is Not an Analytical Equivalent

The unmodified metabolite lacks the required chromophore and reversed-phase retention; direct use may invalidate chromatographic detection.

Other Nitrofuran Metabolite Standards are Not Interchangeable

2-NP-SEM, 2-NP-AMOZ, and 2-NP-AHD exhibit distinct retention times, ionization efficiencies, and matrix effects; a universal standard may compromise quantitative accuracy.

Regulatory Mandates Derivatized Standards

Official confirmatory methods require protein-bound metabolite derivatization; non-derivatized standards may not support regulatory defensibility.

2-NP-AOZ Differentiation Evidence


LC-MS/MS Sensitivity in Egg Matrix

In a validated UPLC-MS/MS method for egg samples, the limit of detection (LOD) for the 2-NP-AOZ derivative of furazolidone's metabolite was reported as 0.05 µg/kg. This is a two-fold improvement in sensitivity compared to the metabolites of nitrofurazone (2-NP-SEM) and nitrofurantoin (2-NP-AHD), which had LODs of 0.1 µg/kg under identical analytical conditions [1].

LOD Sensitivity
Head-to-head
2-NP-AOZ: 0.05 µg/kg
2-NP-SEM/AHD: 0.1 µg/kg
Reported lower detection limit in egg matrix
UPLC-MS/MS, ESI+ MRM; egg matrix
Food safety Veterinary drug residue analysis LC-MS/MS method validation

High Recovery in Pork Tissue

A validated LC-MS/MS method for pork tissue demonstrated a mean recovery of 109.5% for 2-NP-AOZ at a fortification level of 0.5 µg/kg using a wooden-tip solid-phase microextraction (SPME) probe [1]. While this method also achieved acceptable recoveries for the other three nitrofuran metabolites, the data highlight that 2-NP-AOZ can exhibit excellent and distinct extraction efficiency in a complex protein-rich matrix, which is a critical performance metric for quantitative accuracy.

Recovery Efficiency
Cross-study
2-NP-AOZ: 109.5%
2-NP-AMOZ: 96.7%, SEM: 87.2%, AHD: 96.5%
Reported higher recovery in pork muscle
Wooden-tip SPME, 0.5 µg/kg fortification
Food safety Method validation Matrix effects Sample preparation

ELISA Diagnostic Specificity vs. HPLC-MS

2-NP-AOZ serves as the critical hapten for generating antibodies and as the analytical standard in validated enzyme-linked immunosorbent assays (ELISAs) for AOZ. One such validated ELISA, using 2-NP-AOZ as the target analyte, demonstrated a diagnostic sensitivity of 100% and a specificity of 98.5% when compared against confirmatory HPLC-MS analysis at a cutoff value of 0.3 µg/kg in cultured fish [1]. This specific performance metric is unique to the 2-NP-AOZ immunoassay and cannot be assumed for assays targeting other nitrofuran metabolites.

ELISA Specificity
Head-to-head
98.5% vs. HPLC-MS
Supports ELISA screening context
Fish tissue, cutoff 0.3 µg/kg
Immunoassay Screening method Regulatory compliance Method comparison

Derivatization Enables HPLC/LC-MS Detection

The underivatized AOZ metabolite is not amenable to routine HPLC-UV or sensitive LC-MS analysis due to its high polarity and lack of a strong chromophore. The derivatization reaction with o-NBA to form 2-NP-AOZ is a necessary step that introduces both a UV-active nitrophenyl moiety (λmax ~380 nm) and a hydrophobic handle for reversed-phase chromatography [1]. This conversion is a class-defining characteristic for nitrofuran analysis and is mandatory for all four metabolites. The resulting 2-NP-AOZ derivative is stable, enabling its use as a reliable reference standard for calibration and method validation .

Derivatization Requirement
Class-level
o-NBA reaction introduces UV chromophore and hydrophobic handle
Required for RP-HPLC and LC-MS detection
Mandatory for nitrofuran analysis; acid hydrolysis prior
Derivatization chemistry HPLC-UV LC-MS Stability

2-NP-AOZ Application Scenarios


LC-MS/MS Confirmation of Furazolidone Residues

2-NP-AOZ is the essential calibration standard for quantifying AOZ residues in animal tissues (e.g., pork, poultry, fish, eggs) using LC-MS/MS. Its validated LOD of 0.05 µg/kg in egg [1] and high recovery of 109.5% in pork [2] ensure the analytical method meets performance criteria set by regulatory bodies such as the EU (Commission Decision 2002/657/EC). Its use is mandated for generating legally defensible confirmatory data.

High-Throughput ELISA for AOZ Screening

As the immunizing hapten and calibration standard, 2-NP-AOZ is the core reagent for developing and validating enzyme-linked immunosorbent assays (ELISAs) for the detection of AOZ. A validated ELISA using this standard has demonstrated a diagnostic specificity of 98.5% against confirmatory HPLC-MS at a 0.3 µg/kg cutoff [3], making it a reliable tool for cost-effective, large-scale screening of aquaculture and livestock products.

Method Development for Nitrofuran Assays

2-NP-AOZ serves as a benchmark reference standard during the development and validation of novel analytical methods, including those employing alternative extraction techniques like wooden-tip SPME [2] or new biosensor platforms. Its well-characterized behavior in terms of recovery, matrix effects, and stability provides a reliable comparator for evaluating method performance and ensuring the robustness of new analytical workflows.

2-NP-AOZ-Protein Conjugates for Immunoassays

Researchers developing new immunoassays for AOZ use 2-NP-AOZ to synthesize artificial antigens. For example, 2-NP-AOZ is conjugated to carrier proteins (e.g., BSA, OVA) via diazotization to create immunogens (2-NP-AOZ-BSA) and coating antigens (2-NP-AOZ-OVA) [4]. This application is fundamental for producing the specific monoclonal and polyclonal antibodies required for ELISA and lateral flow immunoassay development.

Application
Selection Property
Validation Focus
LC-MS/MS Confirmation of Furazolidone Residues
Trace-level detection and consistent recovery
Regulatory method performance criteria (2002/657/EC)
High-Throughput ELISA for AOZ Screening
Validated immunoassay specificity
Screening cutoff validation against confirmatory LC-MS
Method Development for Nitrofuran Assays
Benchmark reference standard
Matrix effect, recovery, and stability evaluation
AOZ-Protein Conjugates for Immunoassays
Hapten for antibody generation
Antigen conjugation and antibody specificity testing

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